Ginsenoside Re

Vue d'ensemble

Description

Ginsenoside Re is a protopanaxatriol-type saponin extracted from various parts of the Panax ginseng plant, including the berry, leaf, stem, flower bud, and root . It has gained significant attention as a dietary phytochemical due to its diverse pharmacological properties . Ginsenosides, the bioactive components of ginseng, are responsible for the plant’s therapeutic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ginsenoside Re can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach . Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for hydrolysis .

Industrial Production Methods

Industrial production of this compound involves the use of microbial chassis, mainly in Saccharomyces cerevisiae, for the biosynthesis of rare ginsenosides . The discovery and improvement of glycosyltransferases are essential for the metabolic engineering of rare ginsenosides .

Analyse Des Réactions Chimiques

Types of Reactions

Ginsenoside Re undergoes various chemical transformations, including deglycosylation, hydration, dehydration, and epimerization reactions . It can be metabolized mainly to Rh1 and F1 by intestinal microflora before absorption into the bloodstream .

Common Reagents and Conditions

Common reagents used in the chemical transformation of this compound include heteropoly acids and microbial cultures . The reaction conditions often involve specific hydrolysis and bioconversion processes .

Major Products Formed

The major products formed from the chemical reactions of this compound include 20(S/R)-Rg2 and their 25-OH derivatives 20(S/R)-Rf2 . These transformations are validated via LC-IT-TOF-MSn and 13C-NMR methods .

Applications De Recherche Scientifique

Anti-Diabetic Effects

Ginsenoside Re exhibits promising anti-diabetic properties by regulating glucose metabolism and improving insulin sensitivity. It has been shown to lower blood glucose levels and enhance glucose uptake in muscle cells. Additionally, studies indicate that this compound may modulate the PI3K/AKT signaling pathway, which is crucial for insulin signaling and glucose homeostasis .

Neuroprotective Effects

Research highlights this compound's neuroprotective capabilities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. It promotes neuronal survival by reducing oxidative stress and inflammation. In animal models, this compound has been found to enhance cognitive function and protect against neuronal apoptosis .

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways such as NF-κB. This property makes it a candidate for treating inflammatory diseases and conditions characterized by excessive inflammation .

Cardioprotective Effects

The compound has been studied for its potential in cardiovascular health. This compound improves endothelial function, reduces oxidative stress, and protects against ischemic injury in cardiac tissues. These effects are mediated through pathways involving vascular endothelial growth factor (VEGF) and hypoxia-inducible factor (HIF-1α) .

Anticancer Properties

This compound shows promise as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have reported its effectiveness against various cancer types, including breast and liver cancers, through mechanisms that involve cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several studies have documented the therapeutic applications of this compound:

- Diabetes Management: A clinical trial demonstrated that patients receiving this compound showed improved glycemic control compared to those on standard treatment alone .

- Neuroprotection in Alzheimer's Disease: In a randomized controlled trial involving Alzheimer's patients, this compound administration led to significant improvements in cognitive scores over a 12-week period .

- Cardiovascular Health: A study on patients with coronary artery disease revealed that supplementation with this compound improved endothelial function and reduced markers of inflammation .

Data Tables

Mécanisme D'action

Ginsenoside Re exerts its effects through multiple mechanisms:

Anti-inflammatory: It activates the glucocorticoid receptor, inhibits ROS production, and activates Nrf-2 and HO-1.

Cardiovascular: It possesses anti-arrhythmic and anti-ischemic effects, angiogenic regeneration activities, and cardiac electrophysiological functions.

Metabolic: It regulates cholesterol metabolism and alleviates allergic responses.

Neurological: It enhances intracellular anti-oxidant actions and improves nervous system functions.

Comparaison Avec Des Composés Similaires

Ginsenoside Re belongs to the protopanaxatriol group of ginsenosides, which includes compounds such as Rg1, Rg2, and Rh1 . These compounds share similar structures but differ in their glycosylation patterns and biological activities . This compound is unique due to its diverse pharmacological properties and its ability to be metabolized into various bioactive forms .

List of Similar Compounds

- Ginsenoside Rg1

- Ginsenoside Rg2

- Ginsenoside Rh1

- Ginsenoside F1

- Ginsenoside Rb1

- Ginsenoside Rd

- Ginsenoside Rh2

Activité Biologique

Ginsenoside Re (G-Re) is a bioactive compound derived from ginseng, particularly Panax ginseng. It belongs to the panaxatriol group of ginsenosides and has garnered attention for its diverse pharmacological activities. This article explores the biological activity of this compound, including its effects on various health conditions, mechanisms of action, and metabolic pathways.

Pharmacological Properties

This compound exhibits a wide range of biological activities, including:

- Anti-Diabetic Effects : G-Re has been shown to enhance insulin sensitivity and glucose uptake in muscle tissues. In studies involving diet-induced insulin-resistant rodents, G-Re improved insulin-mediated glucose uptake, indicating its potential as a therapeutic agent for diabetes management .

- Neuroprotective Effects : Research indicates that G-Re may protect neuronal cells from oxidative stress and apoptosis, suggesting its utility in neurodegenerative diseases .

- Anti-Inflammatory Properties : G-Re has demonstrated the ability to inhibit inflammatory markers and cytokines, which may be beneficial in conditions characterized by chronic inflammation .

- Cardiovascular Protection : Studies have indicated that G-Re can mitigate myocardial ischemia/reperfusion injury and regulate cardiovascular function, highlighting its potential in treating heart diseases .

- Antioxidant Activity : The compound enhances intracellular antioxidant actions, which can protect cells from oxidative damage .

The biological effects of this compound are mediated through various mechanisms:

- Metabolism and Transformation : After administration, G-Re undergoes metabolism primarily in the gastrointestinal tract. It is converted into several metabolites such as Rg1 and Rh1, which possess enhanced biological activities. This metabolic process is crucial for its efficacy .

- Regulation of Signaling Pathways : G-Re influences multiple signaling pathways involved in inflammation, apoptosis, and cell survival. For example, it modulates the NF-kB pathway to exert anti-inflammatory effects and enhances the PI3K/Akt pathway to promote cell survival .

Table 1: Summary of Biological Activities of this compound

Clinical Evidence

- Diabetes Management : A study demonstrated that this compound significantly improved glucose uptake in muscle tissues from diabetic models. The relative content of G-Re was confirmed to be effective in enhancing insulin action .

- Neuroprotection : In vitro studies indicated that G-Re could protect neuronal cells from apoptosis induced by oxidative stressors, suggesting potential applications in treating neurodegenerative diseases .

- Cardiac Health : Clinical trials have shown that G-Re administration reduces myocardial ischemia/reperfusion injury through modulation of inflammatory responses and preservation of cardiac function during ischemic episodes .

Propriétés

IUPAC Name |

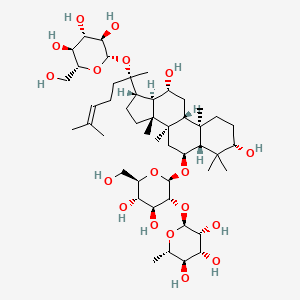

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAOOJDMFUQOKB-WCZZMFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317298 | |

| Record name | Ginsenoside Re | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

947.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52286-59-6 | |

| Record name | Ginsenoside Re | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52286-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Re | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside B2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14815 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ginsenoside Re | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GINSENOSIDE B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

ANone: Ginsenoside Re exerts its effects through various mechanisms depending on the cell type and context.

ANone:

- Spectroscopic Data: this compound's tertiary structure, determined by NMR spectroscopy, reveals rigidity around the glucopyranosyl ring II and alkene side chain. Flexibility exists around the rhamnopyranosyl and glucopyranosyl moiety, potentially influencing its interaction with biological targets [].

ANone:

- Cardioprotection: this compound attenuated myocardial injury in ischemia-reperfusion injury models, potentially through antioxidant effects and modulation of apoptotic pathways [, , , , ].

- Anti-diabetic effects: this compound improved glucose and lipid metabolism in diabetic rat models, potentially by promoting insulin secretion and improving insulin sensitivity [, ].

- Neuroprotection: this compound protected against methamphetamine-induced dopaminergic toxicity in mice and cell models, likely by inhibiting PKCδ and attenuating mitochondrial stress [].

ANone: this compound demonstrates promising efficacy in preclinical studies:

- This compound protected various cell types from oxidative stress-induced damage, including cardiomyocytes [, ], neuronal cells [], and retinal endothelial cells [].

- It inhibited osteoclast differentiation in mouse bone marrow-derived macrophages [] and promoted osteoblast differentiation in mouse osteoblast precursor cells [].

- It enhanced human sperm capacitation through the nitric oxide (NO)/cGMP/PKG pathway in vitro [].

- Cardiovascular system: this compound attenuated myocardial injury in ischemia-reperfusion injury models in rats [, , , , ], improved myocardial fibrosis and heart failure in rats [], and showed anti-shock activity in various shock models [].

- Metabolic disorders: this compound ameliorated metabolic disorders in diabetic rat models, improving glucose control and lipid profiles [, ].

- Neuroprotection: this compound exhibited protective effects against methamphetamine-induced dopaminergic toxicity in mice [] and improved learning and memory in natural apolexis rat models [].

- Bone health: this compound inhibited osteoclast differentiation in a zebrafish model [] and promoted osteoblast differentiation and mineralization in a zebrafish scale model [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.